7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one
Description
Properties
IUPAC Name |
7-(bromomethyl)-8-fluoro-3-methyl-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O/c1-5-10(15)14-9-7(13-5)3-2-6(4-11)8(9)12/h2-3H,4H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVPZKIRXIFJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology
The most widely reported method involves radical bromination of 8-fluoro-3,7-dimethylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical chain mechanism, where AIBN initiates the formation of bromine radicals, selectively targeting the methyl group at the 7-position.
Reaction Scheme:
Optimization Parameters
Mechanistic Insights
The radical pathway avoids electrophilic aromatic substitution, which could lead to regioisomers. The methyl group’s benzylic position enhances radical stability, favoring selective bromination.
Bromination of 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
Hydroxymethyl Intermediate Synthesis
A two-step approach first synthesizes 8-fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one via:
Bromination Step
The hydroxymethyl intermediate undergoes bromination using hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) :
Reaction Scheme:
Optimization Parameters
-
Reagent: HBr (48% aqueous) or PBr₃ in anhydrous conditions.
-
Solvent: Dichloroethane or tetrahydrofuran (THF).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Radical Bromination (NBS) | High regioselectivity; minimal side products | Requires radical initiators (AIBN) | 65–75% |
| HBr Substitution | High yields; straightforward conditions | Requires synthesis of hydroxymethyl precursor | 70–85% |
Key Considerations
-
Precursor Accessibility: The radical method requires 8-fluoro-3,7-dimethylquinoxalin-2(1H)-one, which may necessitate additional synthesis steps.
-
Functional Group Tolerance: The HBr method is preferable for substrates sensitive to radical conditions.
Alternative Approaches
Quinoxaline Ring Construction
Building the quinoxaline core from o-phenylenediamine derivatives pre-functionalized with bromomethyl and fluoro groups is theoretically viable but synthetically challenging due to competing reactions.
Industrial-Scale Production
Large-scale synthesis (e.g., for PARP inhibitor intermediates) employs the HBr substitution method due to its scalability and reproducibility. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of quinoxalines.
Scientific Research Applications
Medicinal Chemistry
Building Block for Pharmaceutical Agents:
7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting multiple diseases, including cancer and infections.
Anticancer Properties:
Research indicates that derivatives of this compound can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial for tumor angiogenesis. This inhibition can potentially reduce tumor growth and metastasis. A study identified structure-activity relationships that suggest modifications to the compound could enhance its anticancer activity against specific cancer cell lines .
Biological Studies
Enzyme Inhibition Studies:
The compound is utilized in biological research to study enzyme inhibition mechanisms. Its ability to interact with biological macromolecules makes it a valuable tool in understanding metabolic pathways and developing inhibitors for therapeutic purposes.
Receptor Binding Studies:
Due to its structural properties, this compound can bind to various receptors, making it useful in pharmacological studies aimed at elucidating receptor-ligand interactions. For instance, its interaction with poly(ADP-ribose) polymerase-1 (PARP1) has been studied to assess its potential as a therapeutic agent in cancer treatment .
Materials Science
Organic Semiconductors:
In materials science, this compound is explored for its application in developing organic semiconductors. The unique electronic properties imparted by the bromomethyl and fluoro groups make it suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Light-Emitting Materials:
The compound's ability to emit light when excited makes it a candidate for light-emitting applications, enhancing the efficiency of electronic components by integrating with other materials.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves bromination of a quinoxaline precursor using N-bromosuccinimide (NBS). This method can be optimized for higher yields and purity through continuous flow reactors and safer brominating agents.
Types of Reactions:
- Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles (e.g., amines), leading to diverse derivatives.
- Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
- Reduction: Reduction reactions yield alcohol derivatives, expanding the range of potential applications.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The presence of the bromomethyl and fluoro groups can enhance its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Position 3 (R₁)
- Target compound : Methyl group.
- 7-Bromo-8-fluoro-3-ethylquinoxalin-2(1H)-one (CAS 2756334-31-1): Ethyl group .
- 7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 1505434-48-9): Cyclopropyl group (note: partially saturated dihydroquinoxaline) .
Impact :
Position 7 (R₂)
- Target compound : Bromomethyl (-CH₂Br).
- 7-Bromo-8-fluoro-3-ethylquinoxalin-2(1H)-one: Bromo (-Br) .
Impact :
Position 8 (R₃)
- Target compound : Fluoro (-F).
- 7-Bromomethyl-8-chloro-3-ethylquinoxalin-2(1H)-one: Chloro (-Cl) .
Impact :
Physicochemical and Spectral Data Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | ¹H NMR Key Peaks | MS (m/z) |
|---|---|---|---|---|
| Target compound | C₁₀H₉BrFN₂O | 309.10 | δ ~4.85 (s, CH₂Br); aromatic δ 7.5–7.7 | [M+H]⁺: 309, 311 |
| 7-Bromo-8-chloro-3-ethylquinoxalin-2(1H)-one | C₁₀H₉BrClN₂O | 287.00 | δ 7.56–7.67 (m, aromatic H) | [M+H]⁺: 287, 289 |
| 7-Bromomethyl-8-chloro-3-ethylquinoxalin-2(1H)-one | C₁₀H₁₀BrClN₂O | 301.52 | δ 4.85 (s, CH₂Br); δ 7.51–7.71 (d, aromatic H) | [M+H]⁺: 301, 303 |
| 7-Bromo-3-ethyl-8-fluoroquinoxalin-2(1H)-one | C₁₀H₉BrFN₂O | 271.09 | δ 7.56–7.67 (m, aromatic H) | [M+H]⁺: 271, 273 |
Key Observations :
Challenges :
- Bromomethyl groups are prone to hydrolysis, requiring anhydrous conditions .
Biological Activity
7-(Bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one, identified by its CAS number 2756334-26-4, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.
The molecular formula for this compound is with a molecular weight of 257.06 g/mol. The compound features a bromomethyl group and a fluorine atom, which may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2756334-26-4 |
| Molecular Formula | C9H6BrFN2O |
| Molecular Weight | 257.06 g/mol |
| Storage Conditions | 2-8°C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various quinoxaline derivatives, including this compound. Research indicates that quinoxaline derivatives can act as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Case Study: Cytotoxicity and Mechanism
In a study assessing the cytotoxic effects of several quinoxaline derivatives, including this compound, it was found that these compounds exhibited significant cytotoxicity against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The most active compounds demonstrated IC50 values ranging from 2.1 to 9.8 µM, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50 = 3.4 µM against MCF-7) .
The mechanism of action was further elucidated through apoptosis assays, revealing that the compound induced apoptosis via upregulation of pro-apoptotic proteins (caspase-3 and caspase-9) and downregulation of anti-apoptotic proteins (Bcl-2) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. The presence of electron-donating groups has been shown to enhance the anticancer efficacy of these compounds. For instance, modifications that increase hydrophobic interactions with target proteins tend to improve binding affinity and biological activity .
Key Findings from SAR Studies:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-donating groups exhibited better cytotoxicity than those with electron-withdrawing groups.
- Hydrophobic Moieties : The introduction of hydrophobic substituents significantly increased the anticancer activity .
- Cell Cycle Arrest : Compounds like this compound were found to induce G2/M phase arrest in cancer cells, which is critical for therapeutic efficacy .
Q & A
Q. What are the most efficient synthetic routes for preparing 7-(bromomethyl)-8-fluoro-3-methylquinoxalin-2(1H)-one?
- Methodological Answer: The compound can be synthesized via radical-mediated C-3 functionalization of quinoxalin-2(1H)-one scaffolds. For example, K₂S₂O₈ acts as an oxidant to generate aryl radicals from arylhydrazines or aryl boronic acids, enabling C-3 coupling under metal-, photocatalyst-, and light-free conditions . Optimization includes using acetonitrile as the solvent and adjusting equivalents of K₂S₂O₈ (3.0 equiv.) for higher yields. N-substituted quinoxalin-2(1H)-ones (e.g., ethoxycarbonylmethyl or phenacyl groups at N-1) are tolerated, with yields varying based on substituent electronic effects .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromomethyl at C-7, fluorine at C-8) and tautomeric equilibria (e.g., keto-enamine shifts) .
- HRMS (ESI) : For molecular weight validation and halogen isotope patterns .
- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1600–1700 cm⁻¹) and hydrogen-bonded enamine structures .
Q. What are the primary biological or material science applications of this compound?
- Methodological Answer:
- Corrosion Inhibition : Derivatives of quinoxalin-2(1H)-one exhibit anti-corrosion properties in acidic environments. Experimental studies involve weight loss measurements, electrochemical impedance spectroscopy (EIS), and adsorption isotherm modeling (e.g., Langmuir) to assess inhibition efficiency .
- Antimicrobial Activity : Structural analogs with hydrazone or pyrazole moieties show activity against bacterial/fungal strains via in vitro assays (e.g., MIC determination using ofloxacin as a reference) .
Advanced Research Questions
Q. How do substituents at the N-1 position influence reaction yields in C-3 arylation protocols?
- Methodological Answer: Substituents with electron-withdrawing groups (e.g., ethoxycarbonylmethyl) at N-1 reduce steric hindrance and stabilize intermediates, improving yields (e.g., 1i → 3ia: 72% yield). Conversely, bulky groups (e.g., phenacyl) may lower yields due to steric effects. Radical trapping experiments with TEMPO confirm radical intermediates, and substituent electronic effects are validated via Hammett plots .
Q. What strategies address regioselectivity challenges in synthesizing unsymmetrical 3,4-dihydroquinoxalin-2(1H)-ones?
- Methodological Answer:
- Substrate Design : Use monosubstituted o-phenylenediamines with differing amino group reactivities to control regioselectivity. For example, electron-donating substituents favor coupling at less hindered positions .
- Additive Screening : K₂CO₃ or phase-transfer catalysts (e.g., TBAHS) modulate reaction pathways, though K₂CO₃ showed no significant yield improvement in C-3 arylation .
Q. How can radical trapping experiments validate reaction mechanisms in metal-free C-3 functionalization?
- Methodological Answer:
- TEMPO Quenching : Adding 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) suppresses product formation, confirming radical intermediates. For example, TEMPO (2.0 equiv.) reduced yields from 85% to <5% in K₂S₂O₈-mediated reactions .
- Isotopic Labeling : Using deuterated solvents (e.g., DMSO-d₆) or ¹⁸O-labeled K₂S₂O₈ tracks radical propagation steps via HRMS or NMR .
Q. What computational methods are used to model the anti-corrosion activity of quinoxalin-2(1H)-one derivatives?
- Methodological Answer:
- DFT Calculations : To determine adsorption energies and Fukui indices, identifying nucleophilic/electrophilic sites. For example, HOMO-LUMO gaps correlate with inhibition efficiency in HCl media .
- Molecular Dynamics (MD) : Simulates adsorption on Fe(110) surfaces, with binding energies validated via experimental polarization curves .
Q. How does fluorine substitution at C-8 alter the compound’s physicochemical properties?
- Methodological Answer:
- Lipophilicity : Fluorine increases metabolic stability and logP values, enhancing membrane permeability (e.g., CFTR activators with 8-fluoro substitution) .
- Electronic Effects : Fluorine’s electron-withdrawing nature shifts tautomeric equilibria toward enamine forms, confirmed via ¹H NMR downfield shifts (~δ 11–12 ppm for NH) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the efficacy of K₂CO₃ as an additive in C-3 arylation?
- Methodological Answer: reports no yield improvement with K₂CO₃, while other studies suggest it stabilizes boronate intermediates in aryl boronic acid couplings. Contradictions arise from substrate-specific effects: N-substituted quinoxalin-2(1H)-ones may not require additional base, whereas N-unsubstituted analogs benefit from mild bases (e.g., NaHCO₃) .
Q. How can discrepancies in biological activity data for structurally similar derivatives be resolved?
- Methodological Answer:
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., bromomethyl vs. trifluoromethyl) using standardized assays (e.g., MIC for antimicrobials).
- Crystallography : Resolve tautomeric forms (e.g., keto vs. enamine) via X-ray diffraction, as bioactivity often correlates with dominant tautomers .
Tables
Table 1: Substituent Effects on C-3 Arylation Yields
| N-1 Substituent | Aryl Source | Yield (%) | Reference |
|---|---|---|---|
| Ethoxycarbonylmethyl | Phenylhydrazine | 72 | |
| Phenacyl | Phenylboronic acid | 68 | |
| Unsubstituted | 4-Bromophenylboronic acid | 85 |
Table 2: Computational Parameters for Corrosion Inhibition
| Parameter | Value (DFT) | Experimental Correlation (R²) |
|---|---|---|
| HOMO-LUMO Gap (eV) | 3.2 | 0.91 |
| Adsorption Energy (kJ/mol) | -142 | 0.89 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
